molecular formula C10H9ClN4O2 B3012800 1-(2-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine CAS No. 318238-10-7

1-(2-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine

Cat. No.: B3012800
CAS No.: 318238-10-7
M. Wt: 252.66
InChI Key: WNNFHENVKLLNBG-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine is a substituted pyrazole derivative characterized by a 2-chlorophenyl group at position 1, a nitro (-NO₂) group at position 4, and an N-methylamine (-NHCH₃) moiety at position 4. This compound belongs to a class of 5-aminopyrazole derivatives, which are widely studied for their pharmacological and synthetic utility .

The 2-chlorophenyl substituent at position 1 adds steric bulk and may modulate lipophilicity, impacting solubility and biological activity .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-methyl-4-nitropyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2/c1-12-10-9(15(16)17)6-13-14(10)8-5-3-2-4-7(8)11/h2-6,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNFHENVKLLNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NN1C2=CC=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-(2-chlorophenyl)-3-methyl-4-nitro-1H-pyrazole. Finally, the nitro group is introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of safer and more environmentally friendly reagents and solvents is preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of 1-(2-chlorophenyl)-N-methyl-4-amino-1H-pyrazol-5-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including:

  • Oxidation : Can be oxidized to form oxides or hydroxyl derivatives.
  • Reduction : The nitro group can be reduced to an amino group, leading to derivatives with potentially different biological activities.
  • Substitution Reactions : The chlorophenyl group can undergo nucleophilic substitution reactions, facilitating the synthesis of complex molecules .

Biology

Research indicates that 1-(2-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine exhibits potential biological activities:

  • Antimicrobial Properties : Studies have explored its efficacy against various microbial strains, suggesting its use as an antimicrobial agent.
  • Anti-inflammatory Effects : Preliminary investigations indicate that it may possess anti-inflammatory properties, making it a candidate for further pharmacological studies.

Medicine

The compound is being investigated as a pharmaceutical intermediate in drug development. Its ability to interact with biological targets through mechanisms such as bioreduction of the nitro group enhances its potential therapeutic applications. Research is ongoing to evaluate its efficacy in treating specific diseases .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of 1-(2-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Synthesis of Derivatives

In another research project, derivatives of 1-(2-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine were synthesized through nucleophilic substitution reactions. These derivatives were tested for their anti-inflammatory properties, showing promising results that warrant further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact molecular pathways involved depend on the specific biological context and the target organism or cell type .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Pyrazole derivatives with variations in substituents and substitution patterns are well-documented. Below is a comparative analysis with key analogues:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Structural Features References
1-(2-Chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine 1: 2-ClPh; 4: NO₂; 5: NHCH₃ 267.68 (calculated) Electron-withdrawing nitro group, N-methylamine, 2-chlorophenyl steric bulk -
1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile 1: 2,4-Cl₂Ph; 4: CN; 5: 2-NO₂C₆H₄NH 387.20 Dual chloro substituents, cyano group at 4, intramolecular N–H⋯O hydrogen bonding
1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine 1: 2-ClPh; 4: CH₃; 5: NH₂ 207.66 Methyl substituent at 4, primary amine at 5, lower molecular weight
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 1: CH₃; 3: 4-ClPh; 5: NH₂ 207.66 Chlorophenyl at 3, methyl at 1, altered substitution pattern
4-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine 1: 3-CF₃Ph; 4: 3-ClPh; 5: NH₂ 337.74 Trifluoromethylphenyl at 1, chlorophenyl at 4, enhanced lipophilicity

Pharmacological and Physicochemical Properties

  • Bioactivity: 5-Aminopyrazole derivatives exhibit diverse activities, including adenosine A1 receptor antagonism and antimicrobial effects . The nitro group in the target compound may enhance binding affinity to electron-deficient biological targets.
  • Hydrogen Bonding : The N-methylamine and nitro groups in the target compound could participate in intermolecular interactions, similar to the C–H⋯O and N–H⋯N bonds observed in and .

Key Differences

Substituent Effects: Nitro vs. Cyano/Methyl: The nitro group’s electron-withdrawing nature contrasts with the electron-donating methyl or polar cyano groups, altering electronic distribution and reactivity. Chlorophenyl Position: 2-Chlorophenyl (target) vs.

Synthetic Accessibility: Nitro-substituted pyrazoles may require controlled nitration steps, whereas cyano or methyl groups are introduced via simpler alkylation/cyanation .

Biological Relevance: The target compound’s nitro group could confer unique metabolic stability or toxicity profiles compared to non-nitro analogues.

Biological Activity

1-(2-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole class, characterized by the presence of a chlorophenyl group, a methyl group, and a nitro group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of 1-(2-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine is C10H9ClN4O2C_{10}H_{9}ClN_{4}O_{2} with a molecular weight of 240.65 g/mol. The structure features a five-membered pyrazole ring with substituents that enhance its lipophilicity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains.
  • Anti-inflammatory Effects : It has been reported to inhibit inflammatory responses in various models.
  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.

The biological activity of 1-(2-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine is believed to involve several mechanisms:

  • Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to apoptosis in cancer cells.
  • Membrane Penetration : The chlorophenyl group enhances the compound's ability to penetrate cell membranes, facilitating access to intracellular targets.
  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.

Research Findings and Case Studies

Recent studies have explored the biological activities of related pyrazole derivatives, providing insights into structure-activity relationships (SAR):

CompoundActivity TypeIC50 (µM)Reference
1-(2-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amineAnticancer (HepG2)35.58
1-(2-chlorophenyl)-N-methyl-4-amino-1H-pyrazol-5-amineAnti-inflammatory44.81
1-(2-chlorophenyl)-N-methyl-4-hydroxy-1H-pyrazol-5-amineAntimicrobialNot specified

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects against HepG2 liver cancer cells, treatment with 1-(2-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine resulted in significant apoptosis induction. Flow cytometry analysis revealed an increase in cells arrested in the G0/G1 phase after treatment, indicating a disruption in the cell cycle that could lead to reduced proliferation rates.

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